

# Independent Validation of GSK-2881078 Clinical Trial Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | GSK-2881078 |           |
| Cat. No.:            | B607813     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the clinical trial data for **GSK-2881078**, a selective androgen receptor modulator (SARM), alongside other notable SARMs. The information presented is based on publicly available data from clinical trials, the majority of which were sponsored by the respective pharmaceutical companies. It is critical to note that, to date, there is a lack of independent, third-party validation of the primary clinical trial results for **GSK-2881078**. The data herein should be interpreted with this consideration.

# Comparative Efficacy of SARMs in Increasing Lean Body Mass

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that have similar anabolic properties to anabolic steroids but with reduced androgenic (male characteristic-producing) properties. A primary endpoint in most SARM clinical trials is the change in lean body mass (LBM), a key indicator of muscle growth. The following table summarizes the reported efficacy of **GSK-2881078** in comparison to other well-documented SARMs.



| Compoun<br>d            | Clinical<br>Trial<br>Identifier | Patient<br>Population                                                           | Dosage(s)                             | Treatment<br>Duration | Mean Change in Lean Body Mass (vs. Placebo)                                   | Citation(s) |
|-------------------------|---------------------------------|---------------------------------------------------------------------------------|---------------------------------------|-----------------------|-------------------------------------------------------------------------------|-------------|
| GSK-<br>2881078         | NCT03359<br>473                 | Men and postmenop ausal women with Chronic Obstructive Pulmonary Disease (COPD) | Men:<br>2mg/day;<br>Women:<br>1mg/day | 13 weeks              | Men: +2.1<br>kg;<br>Women:<br>+2.1 kg                                         | [1]         |
| GSK-<br>2881078         | Phase 1b                        | Healthy older men and postmenop ausal women                                     | Multiple<br>dose<br>escalation        | Up to 56<br>days      | Dose-<br>dependent<br>increases<br>observed                                   | [2]         |
| Enobosarm<br>(GTx-024)  | Phase II                        | Healthy elderly men and postmenop ausal women                                   | 1mg/day,<br>3mg/day                   | 12 weeks              | +0.7 kg<br>(1mg),<br>+1.3 kg<br>(3mg)                                         | [3][4]      |
| LGD-4033<br>(Ligandrol) | Phase I                         | Healthy<br>young men                                                            | 0.1mg/day,<br>0.3mg/day,<br>1.0mg/day | 21 days               | Dose-<br>dependent<br>increases<br>observed<br>(e.g., +1.2<br>kg at<br>1.0mg) | [5][6]      |



| RAD140<br>(Testolone) | Phase I | Postmenop ausal women with ER+/HER2 - breast cancer | 50mg,<br>100mg,<br>150mg/day | N/A<br>(Safety/Tol<br>erability<br>focus) | Not a<br>primary<br>endpoint | [7] |
|-----------------------|---------|-----------------------------------------------------|------------------------------|-------------------------------------------|------------------------------|-----|
|-----------------------|---------|-----------------------------------------------------|------------------------------|-------------------------------------------|------------------------------|-----|

# **Comparative Safety Profile of SARMs**

The safety and tolerability of SARMs are crucial for their potential therapeutic application.

Common adverse events reported in clinical trials include effects on lipids and liver enzymes.



| Compound             | Common Adverse<br>Events Reported in<br>Clinical Trials                                                                                        | Serious Adverse<br>Events                                                                                                       | Citation(s) |
|----------------------|------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------|-------------|
| GSK-2881078          | Transient elevations in alanine aminotransferase (ALT), reductions in HDL cholesterol.                                                         | No drug-related serious adverse events reported in cited trials. Two cases of rhabdomyolysis were noted in a systematic review. | [2][8]      |
| Enobosarm (GTx-024)  | Nausea, alopecia, anemia, vomiting (in cancer patients). Similar adverse event incidence to placebo in healthy elderly.                        | No difference in serious adverse events compared to placebo in cited trials.                                                    | [4][9]      |
| LGD-4033 (Ligandrol) | Dose-dependent suppression of total testosterone, SHBG, and HDL cholesterol. Upper respiratory tract infections (not considered drug-related). | No drug-related serious adverse events reported in the cited trial.                                                             | [5]         |
| RAD140 (Testolone)   | Elevated AST, ALT,<br>and total bilirubin;<br>vomiting, dehydration,<br>decreased appetite.                                                    | High rate of Grade 3/4 treatment-emergent adverse events, including elevated liver enzymes and hypophosphatemia.                | [7][10][11] |

# **Experimental Protocols**

Detailed methodologies are essential for the independent replication and validation of clinical trial findings. Below are summaries of the key experimental protocols used in the assessment



of GSK-2881078 and comparator SARMs, based on available publications.

### **Measurement of Lean Body Mass**

- Dual-Energy X-ray Absorptiometry (DXA): This was the primary method for assessing total lean body mass in the clinical trials for GSK-2881078 and Enobosarm[2][3]. DXA is a wellestablished technique that uses two X-ray beams with different energy levels to differentiate between bone mineral, lean tissue, and fat tissue.
- Magnetic Resonance Imaging (MRI): Cross-sectional thigh scans were used as a secondary measure in the GSK-2881078 trials to assess muscle volume[2].

## **Assessment of Physical Function**

- Leg Strength: The GSK-2881078 trial in COPD patients measured leg strength to assess functional improvement[1].
- Stair Climb Power: This was a secondary endpoint in the Enobosarm Phase II trial to evaluate improvements in physical function[3][4].

### **Safety Assessments**

- Liver Function Tests: Blood levels of enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were monitored to assess potential liver toxicity[2].
- Lipid Panels: Levels of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides were measured to evaluate the impact on cardiovascular health[5][6].

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway of SARMs and a typical workflow for a clinical trial evaluating these compounds.





#### Click to download full resolution via product page

Caption: General signaling pathway of Selective Androgen Receptor Modulators (SARMs).





Click to download full resolution via product page

Caption: A simplified workflow for a randomized, placebo-controlled clinical trial of a SARM.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Automatic Quantification of Muscle Volumes in Magnetic Resonance Imaging Scans of the Lower Extremities PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Psychometric properties of a standardized protocol of muscle strength assessment by hand-held dynamometry in healthy adults: a reliability study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standardized Measurement of Muscle Strength and Physical Performance for Sarcopenia:
   An Expert-Based Delphi Consensus PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. moreplatesmoredates.com [moreplatesmoredates.com]
- To cite this document: BenchChem. [Independent Validation of GSK-2881078 Clinical Trial Data: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607813#independent-validation-of-gsk-2881078-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com